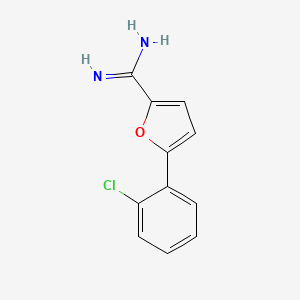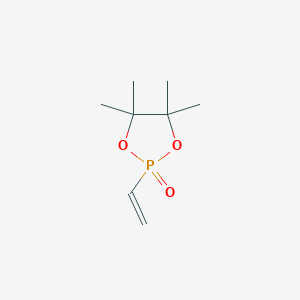
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide is a chemical compound with the empirical formula C6H13O3P. It is also known by other names such as 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Phosphonic acid pinacol ester . This compound is notable for its applications in various chemical reactions and its role as a ligand in catalysis.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide involves several steps. One common method includes the reaction of pinacol with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Coupling Reactions: It is used as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide can be compared with other similar compounds such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: Similar in structure but lacks the ethenyl group, affecting its reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chloro group instead of an ethenyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in catalysis and synthesis.
Propriétés
Numéro CAS |
88691-15-0 |
|---|---|
Formule moléculaire |
C8H15O3P |
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-6-12(9)10-7(2,3)8(4,5)11-12/h6H,1H2,2-5H3 |
Clé InChI |
NCDJCEJOLWMJQT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OP(=O)(O1)C=C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
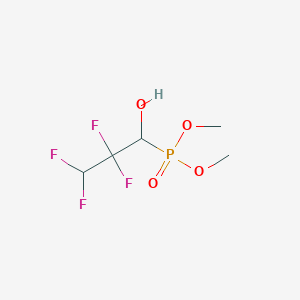
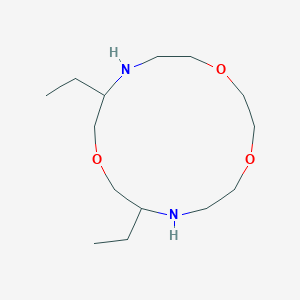
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
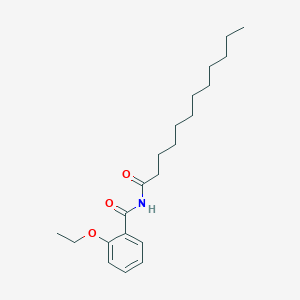
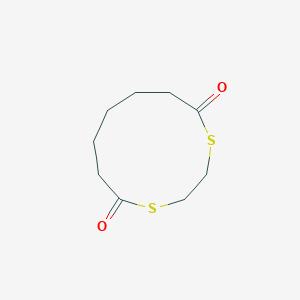
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
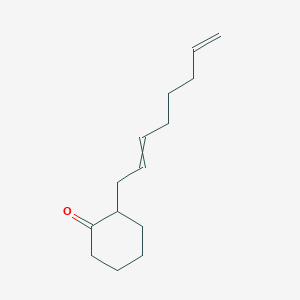
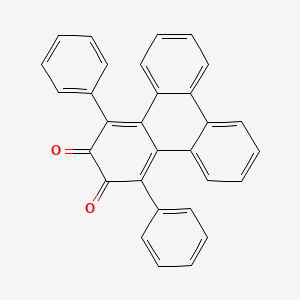
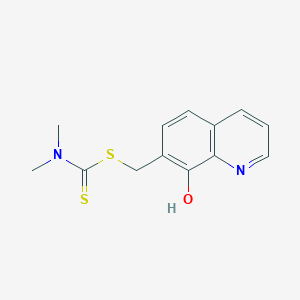
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
